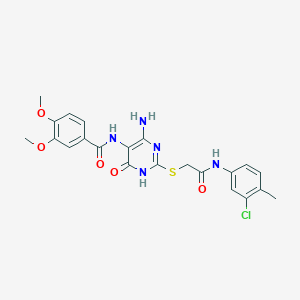

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound , "N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide," is a complex organic molecule that appears to be related to various synthesized compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss similar compounds with related structures and potential applications, such as herbicidal activities and cytotoxic properties against hypoxic cells.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, as seen in the synthesis of a thiourea derivative with herbicidal activities . This process includes starting with specific esters and amines, followed by a series of reactions to introduce various functional groups and achieve the desired molecular architecture. The synthesis is typically confirmed by various characterization techniques such as NMR, IR, ESI-MS, and sometimes X-ray crystallography.

Molecular Structure Analysis

The molecular structure of related compounds is often characterized by techniques such as NMR, IR, and X-ray crystallography. For instance, the thiourea derivative mentioned in paper was found to have a nearly coplanar arrangement of the thiourea moiety and pyrimidine ring, which is stabilized by intermolecular hydrogen bonds forming a 2D network. Similarly, the conformational flexibility of another synthesized molecule was studied using DFT to identify the most stable conformers .

Chemical Reactions Analysis

The reactivity of similar compounds can be quite complex. For example, the novel hypoxia-selective cytotoxin discussed in paper undergoes oxygen-inhibited enzymatic reduction, which is selective for hypoxic cells. The reduction chemistry is intricate, with the molecule undergoing electron addition and subsequent transformations to various cytotoxic products.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structures. The crystallographic data provide insights into the density and geometry of the molecules . The vibrational spectra obtained from IR and Raman spectroscopy, along with theoretical DFT calculations, help in understanding the potential energy distribution and the formation of hydrogen bonds . The reductive chemistry of the cytotoxin reveals its electron-affinic sites and the stability of its reduction products .

Scientific Research Applications

Synthesis and Characterization

Compounds with structures similar to the one mentioned are often synthesized and characterized for their unique properties. For example, the synthesis and characterization of novel aromatic polyimides involved the creation of new diamines, which were then polymerized with different anhydrides to produce polymers with varying solubility and thermal stability (Butt et al., 2005). This kind of research demonstrates the foundational work required to understand the properties of complex compounds and their potential applications.

Antimicrobial and Antioxidant Activities

Another area of research involves investigating the antimicrobial and antioxidant activities of synthesized compounds. For instance, compounds synthesized with structures similar to the one mentioned have been tested for their antibacterial and anti-HIV activities against different microorganisms (Patel & Chikhalia, 2006). Such studies are crucial in the development of new drugs and treatments for various diseases.

Anticancer Potential

The reductive chemistry of novel hypoxia-selective cytotoxins has been explored in compounds with similar structural features, where the selectivity for hypoxic cells suggests potential applications in targeting cancer cells that reside in low-oxygen environments (Palmer et al., 1995). Understanding the reductive processes and cytotoxicity of these compounds is vital for developing targeted cancer therapies.

Material Science Applications

In material science, the synthesis and evaluation of compounds with thiazolidinone and azetidinone structures have shown promising antioxidant and antimicrobial activities, suggesting potential applications in materials that require these properties (Saundane et al., 2012).

properties

IUPAC Name |

N-[4-amino-2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22ClN5O5S/c1-11-4-6-13(9-14(11)23)25-17(29)10-34-22-27-19(24)18(21(31)28-22)26-20(30)12-5-7-15(32-2)16(8-12)33-3/h4-9H,10H2,1-3H3,(H,25,29)(H,26,30)(H3,24,27,28,31) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXKRXHTNHBUDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC(=C(C=C3)OC)OC)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22ClN5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-amino-2-((2-((3-chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)

![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)

![N-[1-(2-adamantyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2505467.png)

![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-4-(morpholinosulfonyl)benzamide](/img/structure/B2505468.png)

![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)

![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)-2-(pyridin-4-ylthio)ethan-1-one](/img/structure/B2505476.png)

![6-[4-(6-Cyclopropyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2505479.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-5-(2-methoxypyrimidin-5-yl)-1,2,4-oxadiazole](/img/structure/B2505485.png)